

Floctafenine safety data sheet toxicity profile

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Compound Focus: Floctafenine

CAS No.: 23779-99-9

Cat. No.: S528077

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Floctafenine Overview

Floctafenine is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic for short-term pain research [1]. Its primary biological activity comes from inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling [1].

Quantitative Data Summary

The table below summarizes the available quantitative data on **Floctafenine**'s activity and effects:

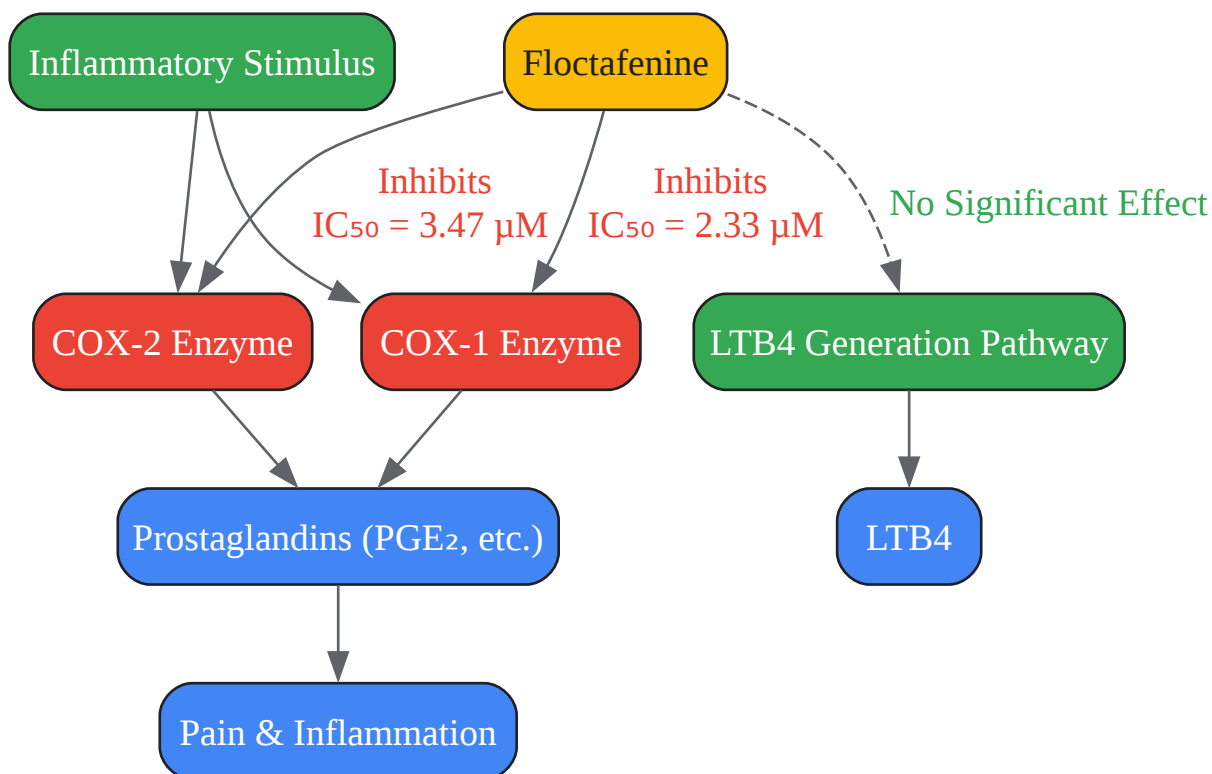
Parameter	Value / Description	Context / Assay
Molecular Weight	406.36 g/mol	Chemical Formula: C ₂₀ H ₁₇ F ₃ N ₂ O ₄ [1]
CAS Number	23779-99-9	- [1]
IC ₅₀ for COX-1	2.33 μM (95%CI)	In vitro, heparinized human whole blood [1]
IC ₅₀ for COX-2	3.47 μM (95%CI)	In vitro, heparinized human whole blood [1]
In Vivo Analgesia	65.98% inhibition of writhing	Intraperitoneal injection (50 mg/kg) in rats, 30 min prior to p-benzoquinone [1]

Parameter	Value / Description	Context / Assay
Ulcerogenic Effect	None shown	p-benzoquinone-induced writhing test in mice [2]

Experimental Data & Proposed Mechanism

Floctafenine inhibits both COX-1 and COX-2 isoforms *in vitro*, showing a slightly higher potency (about 1.5-fold) for COX-1 inhibition. It does not significantly affect leukotriene B4 (LTB4) generation, even at high concentrations (up to 100 μM) [1].

Based on this mechanism, the following diagram outlines the proposed signaling pathway and experimental findings:



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Diagram of **Floctafenine**'s mechanism of action, showing COX enzyme inhibition and lack of effect on LTB4 pathway.

Experimental Protocol Summary

The search results provide high-level descriptions of key experiments, but not step-by-step methodologies.

- **In Vitro** COX Inhibition in Whole Blood [1]: Heparinized human whole blood samples were treated with **Floctafenine** (0.1-100 μM) in the presence of LPS (which stimulates COX-2). COX-1 and COX-2 activities were measured after 24 hours of incubation.
- **In Vivo** Analgesia Test (Writhing Response) [1]: A single dose of **Floctafenine** (50 mg/kg) was administered to rats via intraperitoneal injection, 30 minutes before an injection of p-benzoquinone to induce writhing. The percentage inhibition of writhing episodes was calculated compared to a control group.

Research Context and Derivatives

One study synthesized new derivatives of **Floctafenine**, screening them for anti-inflammatory and analgesic activity [2]. The study concluded:

- All tested compounds exhibited anti-inflammatory and analgesic properties.
- Some derivatives were more potent than the reference drugs, **Floctafenine** and Indomethacin, in a carrageenan-induced rat's paw edema model [2].

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References

1. Floctafenine | Analgesic Agent [medchemexpress.com]
2. Synthesis of Some Floctafenine Derivatives of Expected ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Floctafenine safety data sheet toxicity profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528077#floctafenine-safety-data-sheet-toxicity-profile>]

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